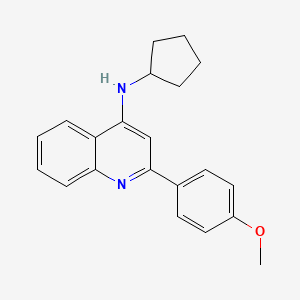

N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine

Description

N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine is a quinoline derivative featuring a cyclopentylamine substituent at the 4-position and a 4-methoxyphenyl group at the 2-position of the quinoline core.

Properties

CAS No. |

853333-48-9 |

|---|---|

Molecular Formula |

C21H22N2O |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

N-cyclopentyl-2-(4-methoxyphenyl)quinolin-4-amine |

InChI |

InChI=1S/C21H22N2O/c1-24-17-12-10-15(11-13-17)20-14-21(22-16-6-2-3-7-16)18-8-4-5-9-19(18)23-20/h4-5,8-14,16H,2-3,6-7H2,1H3,(H,22,23) |

InChI Key |

IFHVTDUBCHPYTA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4CCCC4 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The most common method involves constructing the quinoline core followed by introducing substituents. A two-step NAS protocol is widely employed:

-

Quinoline Core Formation : 4-Chloroquinoline derivatives serve as intermediates. For example, 4-chloro-2-(4-methoxyphenyl)quinoline is synthesized via cyclization of 2-aminobenzophenone derivatives under acidic conditions.

-

Cyclopentylamine Introduction : The chlorine atom at position 4 is displaced by cyclopentylamine using microwave-assisted NAS. Typical conditions include:

Example Reaction :

Reductive Amination

An alternative route involves reductive amination of 4-ketoquinoline precursors:

-

Keto Intermediate : 2-(4-Methoxyphenyl)-4-quinolinone is treated with cyclopentylamine and a reducing agent (e.g., sodium cyanoborohydride).

-

Conditions : Methanol solvent, room temperature, 12–24 hours.

Optimization of Reaction Conditions

Catalytic Systems

Microwave-assisted synthesis reduces reaction times from 24 hours to 1–2 hours while improving yields.

Solvent Effects

-

Polar Aprotic Solvents (DMF, DMSO) : Higher yields (80–85%) due to better solubility of intermediates.

-

Ethereal Solvents (THF, Dioxane) : Lower yields (60–65%) but easier purification.

Purification and Characterization

Chromatographic Methods

Crystallization

Recrystallization from ethanol/water mixtures yields needle-shaped crystals suitable for X-ray diffraction.

Industrial-Scale Production

Continuous Flow Synthesis

A patented method (US8138356B2) describes a continuous flow reactor for multi-kilogram production:

Byproduct Management

-

Byproducts : 4-(4-Methoxyphenyl)quinoline (3–5%) and cyclopentyl chloride (1–2%).

-

Mitigation Strategies :

Case Studies from Literature

Microwave-Assisted Synthesis (PMC7827406)

A 2021 study reported a 92% yield using:

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine (CAS: 824935-60-6)

- Structural Differences : Replaces the cyclopentyl group with a chlorine atom at the 4-position.

- Photophysical Properties : Exhibits a molecular weight of 284.74 g/mol and a logP value of 4.71, indicating higher lipophilicity compared to the cyclopentyl analog. The chlorine atom may reduce fluorescence quantum yield due to heavy atom effects .

7-Chloro-N-(4-methoxyphenyl)quinolin-4-amine

- Structural Differences: Chlorine is positioned at the 7-quinoline position instead of the 4-amine group.

4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine

- Substituent Profile : Features a methyl group at the 6-position and a 4-methylphenyl group at the amine.

- Comparative Analysis : The methyl group increases steric hindrance, which could decrease binding affinity in receptor models compared to the methoxy-substituted analog .

Fluorescence and Electronic Properties

Compounds with a 4-methoxyphenyl group at the 2-position exhibit enhanced fluorescence due to π→π* transitions facilitated by electron delocalization. For example:

- Compound 5d (from ): A quinazoline derivative with 2-(4-methoxyphenyl) and 4-(4-fluorophenyl) groups shows the highest emission intensity (λem = 480–495 nm) and a Stokes shift of ~130 nm.

- N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine: Expected to exhibit similar emission patterns, but the cyclopentyl group may introduce redshift due to increased conjugation or polarizability .

Table 1: Fluorescence Properties of Selected Compounds

Q & A

Q. What are the recommended synthetic routes for N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the quinoline core. A common approach includes:

- Step 1: Formation of the quinoline backbone via Skraup or Friedländer synthesis, followed by introduction of the 4-methoxyphenyl group at position 2 using Suzuki-Miyaura coupling .

- Step 2: Substitution at position 4 with cyclopentylamine under Buchwald-Hartwig amination conditions (e.g., Pd catalysts, ligands like XPhos) .

- Optimization: Reaction conditions (e.g., solvent polarity, temperature) must be tailored to minimize side reactions. For example, anhydrous DMF at 80–100°C improves coupling efficiency, while purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and purity. Distinct signals for the cyclopentyl group (δ 1.5–2.5 ppm) and methoxyphenyl protons (δ 3.8 ppm for OCH3) are critical .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, especially for detecting unreacted intermediates .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (expected [M+H]+: ~375.2 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound derivatives?

- Systematic Modifications:

- Vary substituents on the quinoline ring (e.g., electron-withdrawing groups at position 6 to enhance electrophilicity) .

- Replace cyclopentyl with bulkier aliphatic amines (e.g., cyclohexyl) to study steric effects on target binding .

- Biological Testing:

- Use in vitro assays (e.g., IC50 determination in cancer cell lines) paired with computational docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. What strategies resolve contradictory data in the compound’s biological activity across different assay systems?

- Assay Standardization: Control variables such as cell line origin (e.g., HeLa vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) .

- Orthogonal Validation: Confirm apoptosis induction via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays to cross-validate results .

- Meta-Analysis: Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by experimental noise .

Q. What in silico approaches predict the compound’s interaction with biological targets such as kinases or GPCRs?

- Molecular Docking: Use Schrödinger Suite or MOE to model binding to ATP pockets (e.g., EGFR kinase) based on quinoline’s planar structure .

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., GROMACS) for 100 ns to assess binding stability and hydrogen-bond interactions with residues like Lys745 in EGFR .

- Pharmacophore Modeling: Identify critical features (e.g., hydrophobic cyclopentyl, hydrogen-bond acceptor from methoxy group) using LigandScout .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.